molecular formula C23H24O6 B021616 cudratricusxanthone A CAS No. 740810-42-8

cudratricusxanthone A

Numéro de catalogue B021616
Numéro CAS: 740810-42-8
Poids moléculaire: 396.4 g/mol
Clé InChI: FUEJTEBWTNXAPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • CTXA is an isoprenylated xanthone skeleton known for various biological activities including anti-inflammatory, neuroprotective, hepatoprotective, anti-proliferative, and monoamine oxidase inhibitory effects (Lee & Jeong, 2014).

Synthesis Analysis

  • The efficient total synthesis of related compound cudratricusxanthone B has been achieved starting from commercially available 2,4-dihydroxybenzoic acid, providing a foundation for further study of these natural compounds (Zhou, Hou, & Wang, 2018).

Molecular Structure Analysis

  • CTXA's structure includes an isoprenylated xanthone skeleton, which is key to its biological activities. Specific details on the molecular structure of CTXA itself are not available in the selected papers.

Chemical Reactions and Properties

  • The metabolic biotransformation of CTXA was investigated in human liver microsomes, identifying eight metabolites formed by cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) (Sim, Choi, Jeong, & Lee, 2015).

Physical Properties Analysis

  • Information on the physical properties of CTXA, such as melting point, solubility, and crystalline structure, is not available in the selected research papers.

Chemical Properties Analysis

  • CTXA inhibits lipid accumulation and expression of inducible nitric oxide synthase in 3T3-L1 Preadipocytes, demonstrating its anti-inflammatory and anti-adipogenic effects (Kwon, Jeong, & Jang, 2021).
  • CTXA's inhibitory effect on human cytochrome P450 suggests potential interactions in drug metabolism, highlighting its influence on enzyme activity (Sim, Choi, Lee, Jeong, & Lee, 2015).

Applications De Recherche Scientifique

  • Neurodegenerative Diseases : CTXA may serve as a therapeutic agent in treating neurodegenerative diseases caused by neuroinflammation. It inhibits lipopolysaccharide-induced neuroinflammation in microglia through the NF-κB and p38 MAPK pathways (Yoon et al., 2016).

  • Anti-Inflammatory Properties : CTXA has been shown to inhibit pro-inflammatory mediators and induce heme oxygenase-1 expression in macrophages, which could help in suppressing inflammation (Jeong et al., 2009).

  • Cancer Therapeutics : It exhibits strong anti-cancer activity in breast cancer cells, suggesting potential use in inhibiting growth and metastasis of cancer (Jeon et al., 2016).

  • Bone Health : CTXA suppresses osteoclast differentiation and attenuates bone resorption by disrupting actin ring formation in mature osteoclasts, indicating potential in treating bone-related diseases (Choi et al., 2018).

  • Neurotransmitter Activity : CTXA showed moderate inhibitory effects on mouse brain monoamine oxidase (MAO), which could have implications for neurological health and disorders (Hwang et al., 2007).

  • Antibacterial Effects : The compound demonstrated significant antibacterial effects against pathogenic microorganisms, contributing to its potential use in infectious diseases (Kim et al., 2008).

  • Hepatoprotective Effects : CTXA shows significant hepatoprotective effects on tacrine-induced and nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells, indicating its potential in liver health (Tian et al., 2005).

  • Drug Metabolism : CTXA inhibits certain human cytochrome P450 enzymes, which could affect drug metabolism and interactions (Sim et al., 2015).

  • Renal Injury Treatment : The compound attenuates renal injury in septic mice by suppressing inflammatory mediators and enhancing the antioxidant defense system (Lee et al., 2017).

  • Anticancer Activity in Digestive Apparatus : CTXA showed inhibitory effects on human digestive apparatus tumor cell lines, adding to its potential in cancer therapy (Zou et al., 2004).

  • Anti-Adipogenic and Anti-Inflammatory Effects : It exhibits significant anti-adipogenic and anti-inflammatory effects on 3T3-L1 cells, indicating potential in metabolic disorders (Kwon et al., 2021).

  • Liver Disease Treatment : CTXA alleviates LPS-induced liver injury by reducing inflammatory responses and could be used to treat liver diseases (Lee et al., 2018).

  • Pancreatic Beta Cells Protection : The compound protects pancreatic beta cells from cytokines-mediated toxicity, important for diabetes management (Lee et al., 2014).

  • Sepsis Treatment : CTXA has anti-septic effects and reduces mortality in a mouse sepsis model by inhibiting the HMGB1 signaling pathway (Yang et al., 2019).

  • Antithrombotic Activities : The compound possesses antithrombotic activities, indicating its potential in the development of new anticoagulant agents (Yoo et al., 2014).

Safety And Hazards

The safety data sheet for CTXA can be found on ChemicalBook . For detailed information, please refer to the provided link.

Propriétés

IUPAC Name

2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEJTEBWTNXAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117920
Record name 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cudratricusxanthone A

CAS RN

740810-42-8
Record name 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=740810-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cudratricusxanthone A
Reactant of Route 2
cudratricusxanthone A
Reactant of Route 3
cudratricusxanthone A
Reactant of Route 4
cudratricusxanthone A
Reactant of Route 5
cudratricusxanthone A
Reactant of Route 6
cudratricusxanthone A

Citations

For This Compound
237
Citations
CS Yoon, DC Kim, TH Quang, J Seo, DG Kang, HS Lee… - Molecules, 2016 - mdpi.com
… Cudratricusxanthone A (1) had inhibitory effects on nuclear … Our data suggests that cudratricusxanthone A (1) may be a … mechanisms through which cudratricusxanthone A exerts anti…
Number of citations: 24 www.mdpi.com
SM Jeon, DS Lee, GS Jeong - Journal of ethnopharmacology, 2016 - Elsevier
… In the present study, cudratricusxanthone A (CTXA) is a xanthone isolated from the bioassay-guided fractionation of the EtOH extract of C. tricuspidata with strong anti-cancer activity in …
Number of citations: 20 www.sciencedirect.com
H Yoo, SK Ku, W Lee, S Kwak, YD Baek… - Archives of pharmacal …, 2014 - Springer
Cudratricusxanthone A (CTXA), a natural bioactive compound extracted from the roots of Cudrania tricuspidata Bureau, is known to possess hepatoprotective, antiproliferative and anti-…
Number of citations: 35 link.springer.com
SY Park, EN Kim, GS Jeong - Korean Journal of Pharmacognosy, 2019 - koreascience.kr
… In this study, cudratricusxanthone A and cudraxanthone D were … for cudratricusxanthone A and cudraxanthone D were 1.15, 0.11 µg/ml. Intra-day precision of cudratricusxanthone A and …
Number of citations: 1 koreascience.kr
TJ Kim, HJ Han, SS Hong, JH Hwang… - Biological and …, 2007 - jstage.jst.go.jp
… effect of cudratricusxanthone A isolated from … cudratricusxanthone A on VSMCs were examined by direct cell counting and [3H]-thymidine incorporation assays. Cudratricusxanthone A …
Number of citations: 33 www.jstage.jst.go.jp
YS Zou, AJ Hou, GF Zhu, YF Chen, HD Sun… - Bioorganic & medicinal …, 2004 - Elsevier
… Cudratricusxanthone A (1), yellow prisms, showed a [M+Na] + peak at m/z 419.1472 in the HRESIMS, … Thus, the structure of cudratricusxanthone A was identified as 1 (Fig. 1). …
Number of citations: 141 www.sciencedirect.com
JH Hwang, SS Hong, XH Han, JS Hwang… - Journal of natural …, 2007 - ACS Publications
… These were identified as isocudraxanthone K (5), 15 cudraxanthone C (6), 9 cudratricusxanthone A … The results demonstrated that cudratricusxanthone A (7), cudraflavanone A (10), and …
Number of citations: 56 pubs.acs.org
HS Kwon, GS Jeong, BC Jang - International Journal of Molecular …, 2021 - mdpi.com
Cudratricusxanthone A (CTXA) is a natural bioactive compound extracted from the roots of Cudrania tricuspidata Bureau and has been shown to possess anti-inflammatory, anti-…
Number of citations: 1 www.mdpi.com
EH Choi, EN Kim, GS Jeong - Phytomedicine, 2018 - Elsevier
Background Cudratricusxanthone A (CTXA) was isolated from Cudrania tricuspidata and its anti-inflammatory, hepatoprotective, and anti-proliferative activities have previously been …
Number of citations: 3 www.sciencedirect.com
GS Jeong, DS Lee, YC Kim - International Immunopharmacology, 2009 - Elsevier
Cudratricusxanthone A (CTXA), isolated from the roots of Cudrania tricuspidata Bureau (Moraceae) has an isoprenylated xanthone skeleton that is known to exert a variety of biological …
Number of citations: 76 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.